molecular formula C6H8N2O B049438 5,6-Dimethyl-1-oxidopyrimidin-1-ium CAS No. 114969-96-9

5,6-Dimethyl-1-oxidopyrimidin-1-ium

Cat. No.: B049438
CAS No.: 114969-96-9
M. Wt: 124.14 g/mol
InChI Key: HLWKUYZJSUWBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 5 and 6 and an oxygen atom at position 1, forming an N-oxide structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyrimidine 1-oxide typically involves the oxidation of 5,6-dimethylpyrimidine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide compound.

Industrial Production Methods

Industrial production of 5,6-Dimethylpyrimidine 1-oxide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Higher oxidized pyrimidine derivatives.

    Reduction: 5,6-Dimethylpyrimidine.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

5,6-Dimethylpyrimidine 1-oxide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may interact with enzymes or receptors, modulating their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.

    6-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.

    Pyrimidine 1-oxide: Lacks both methyl groups.

Uniqueness

5,6-Dimethylpyrimidine 1-oxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The N-oxide functionality adds to its versatility, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

114969-96-9

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dimethyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

HLWKUYZJSUWBDW-UHFFFAOYSA-N

SMILES

CC1=CN=C[N+](=C1C)[O-]

Canonical SMILES

CC1=CN=C[N+](=C1C)[O-]

Synonyms

Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI)

Origin of Product

United States

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